molecular formula C10H10O3 B8668841 8-Methyl-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde

8-Methyl-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde

Cat. No. B8668841
M. Wt: 178.18 g/mol
InChI Key: VAZVOXRCXASBLG-UHFFFAOYSA-N
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Patent
US07691850B2

Procedure details

To a solution of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde (240 mg, 0.987 mmol) in DMF (5 mL) were added LiCL (126 mg, 2.96 mmol), Me Sn (0.137 mL, 0.987 mmol) and PdCL2(PPh)2 (35 mg, 0.049 mmol). After heated at 70° C. for 12 hr, the mixture was cooled down to room temperature and diluted with aqueous KF solution. The resulting solution was extracted several times with DCM. The organic parts were combined, concentrated and purified with column chromatography (silica, 10-40% Ethyl acetate in hexane) affording the title compound as an off-white solid (145 mg, 83%): MS (ES) m/z 179 (M+H)+.
Quantity
240 mg
Type
reactant
Reaction Step One
[Compound]
Name
Me Sn
Quantity
0.137 mL
Type
reactant
Reaction Step One
[Compound]
Name
PdCL2(PPh)2
Quantity
35 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]2[O:8][CH2:9][CH2:10][O:11][C:6]=2[CH:5]=[C:4]([CH:12]=[O:13])[CH:3]=1.[CH3:14]N(C=O)C>[F-].[K+]>[CH3:14][C:2]1[C:7]2[O:8][CH2:9][CH2:10][O:11][C:6]=2[CH:5]=[C:4]([CH:12]=[O:13])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
240 mg
Type
reactant
Smiles
BrC1=CC(=CC2=C1OCCO2)C=O
Name
Me Sn
Quantity
0.137 mL
Type
reactant
Smiles
Name
PdCL2(PPh)2
Quantity
35 mg
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[F-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled down to room temperature
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted several times with DCM
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified with column chromatography (silica, 10-40% Ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=CC2=C1OCCO2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 145 mg
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.